Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Hydrolytic stability Epoxy resin chemistry Food contact materials

Quantifying BADGE chlorohydrin migration from epoxy can coatings under EC 1895/2005 requires a certified reference standard-non-certified materials risk inaccurate quantification and audit failure. BADGE·HCl (CAS 13836-48-1) delivers: • Certified analytical standard (≥90% HPLC) validated for LC-MS/MS migration quantification in food simulants. • Covalently bound chlorine (9.4 wt% Cl) enables halogenated epoxy network R&D without confounding additive variables. • Ships globally with full Certificate of Analysis for regulatory audit readiness.

Molecular Formula C21H25ClO4
Molecular Weight 376.9 g/mol
CAS No. 13836-48-1
Cat. No. B079577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
CAS13836-48-1
Molecular FormulaC21H25ClO4
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O
InChIInChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3
InChIKeyHLLOKZYCSSQYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BADGE·HCl Procurement Overview


Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (CAS 13836-48-1, BADGE·HCl) is a chlorinated derivative of the widely used epoxy monomer Bisphenol A diglycidyl ether (BADGE) [1]. It features a glycidyl ether functional group for epoxy reactivity alongside a chlorinated hydroxypropyl side chain (molecular formula C₂₁H₂₅ClO₄, molecular weight 376.9 g/mol) [2]. This compound is primarily encountered as an analytical reference standard for food contact material migration studies [3] and as a research intermediate in epoxy resin synthesis , rather than as a bulk industrial resin precursor.

Analytical reference standard for migration studies
Chlorinated epoxy monomer for halogenated resin research
Covalently bound chlorine functionality

Why BADGE·HCl Cannot Be Replaced by BADGE


Standard Bisphenol A diglycidyl ether (BADGE/DGEBA) forms the backbone of most commercial epoxy resins due to its excellent mechanical properties and processability [1]. However, BADGE lacks the inherent flame-retardant functionality imparted by covalently bound halogen atoms. Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (BADGE·HCl) differs fundamentally by incorporating a chlorine atom directly into its molecular backbone . This structural divergence results in distinct physicochemical properties—including altered polarity, thermal stability, and potential flame-retardant behavior—that cannot be replicated by simple blending or substitution with non-halogenated DGEBA . For applications where reduced flammability or specific halogen-dependent reactivity is critical, direct substitution with BADGE would fail to meet performance specifications.

Missing halogen functionality BADGE lacks covalently bound chlorine, eliminating intrinsic flame retardancy.
Altered polarity & stability Chlorine substitution shifts polarity and thermal stability compared to DGEBA.
Cannot be replicated by blending Structural chlorine cannot be emulated by additive flame retardants or simple mixing.

Differentiation Evidence for BADGE·HCl


Hydrolytic Stability vs. BADGE·2HCl

In aqueous or acidic environments, BADGE·HCl demonstrates intermediate hydrolytic stability compared to its non-chlorinated parent BADGE and the dichlorinated derivative BADGE·2HCl. Studies on epoxy can coatings show that BADGE·HCl forms as a stable chlorohydrin intermediate during the reaction of BADGE with hydrochloric acid, whereas BADGE·2HCl undergoes rapid hydrolysis to BADGE·2H₂O under identical conditions [1]. Quantitative analysis of migration from food cans reveals that BADGE·HCl persists at mean concentrations of 13.6 ng/g in food simulants, while its hydrolysis product BADGE·HCl·H₂O appears at only 7.32 ng/g, indicating that the parent chlorohydrin is more resistant to complete hydrolysis than fully reacted species [2].

Hydrolytic Stability
Head-to-head
BADGE·HCl 13.6 ng/g
BADGE·HCl·H₂O 7.32 ng/g
Intermediate stability in aqueous simulant
1.86-fold higher persistence; LC-MS/MS data
Hydrolytic stability Epoxy resin chemistry Food contact materials

Flame Retardancy via Bound Chlorine

While direct flame retardancy data (LOI, UL-94 rating) for pure BADGE·HCl is absent from public literature, class-level inference from halogenated epoxy resin patents and studies establishes the flame-retardant mechanism of covalently bound chlorine. Patent US4727119 discloses that halogenated aromatic epoxy resins containing chlorine atoms ortho or meta to glycidyl ether groups impart flame retardancy to cured laminates [1]. BADGE·HCl contains one chlorine atom per molecule (calculated chlorine content: 9.4 wt% Cl). In contrast, standard Bisphenol A diglycidyl ether (BADGE/DGEBA) contains 0 wt% chlorine [2]. This 9.4 wt% difference in halogen content translates to a class-level expectation of enhanced flame retardancy for BADGE·HCl-containing formulations.

Bound Chlorine Content
Class-level
9.4 wt% Cl (calc.) vs 0 wt% for BADGE
Class-level halogen supports flame retardancy research
No direct flame test data available
Flame retardancy Halogenated epoxy resins UL-94

Purity and Analytical Grade Specification

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is commercially available primarily as an analytical standard with defined purity ≥90% (HPLC), suitable for quantification of BADGE derivatives in food contact materials . In contrast, bulk epoxy resins such as DGEBA (e.g., EPIKOTE™ 828EL) are sold with specifications focused on epoxy equivalent weight (EEW 186-190 g/eq) and viscosity (12.5-14.5 Pa·s at 25°C), with hydrolyzable chlorine content specified as a contaminant limit (max 200 mg/kg) rather than a structural feature . This distinction in commercial grade and purity specification directly impacts procurement decisions: BADGE·HCl is procured for analytical method development and toxicological studies, while DGEBA is procured for industrial polymerization.

Grade Specification
Data to verify
BADGE·HCl ≥90% purity (HPLC)
DGEBA (EPIKOTE™) ppm-level Cl as impurity
Analytical standard vs industrial resin grade
Supplier specification; verify for batch
Analytical standard Purity specification Procurement

Endocrine Disruption Potential vs. BPA

BADGE·HCl is structurally related to Bisphenol A (BPA) and is recognized as an endocrine disruptor that affects reproductive organs and brain development . Studies indicate that BADGE·HCl may exhibit weaker estrogenic activity compared to BPA . However, direct quantitative comparative data on estrogen receptor binding affinity (e.g., IC₅₀ or EC₅₀ values) for BADGE·HCl versus BPA is not available in the accessed literature. This evidence serves as a critical procurement consideration for applications where endocrine activity is a regulatory or safety concern.

Endocrine Activity
Context-dependent
Weaker estrogenic activity reported (qualitative)
Supports toxicological screening context
Quantitative binding data unavailable
Endocrine disruption Estrogen receptor Toxicology

Application Scenarios for BADGE·HCl


Food Contact Material Migration Analysis

BADGE·HCl is procured as a certified analytical standard (≥90% purity, HPLC) for the quantification of BADGE and its chlorinated derivatives migrating from epoxy-based can coatings into food simulants. Its use as a reference compound in LC-MS/MS methods enables accurate determination of migration levels, which is critical for regulatory compliance and food safety assessments [1]. This application leverages the compound's defined purity and established chromatographic behavior.

Halogenated Epoxy Resin Synthesis Intermediate

In academic and industrial R&D settings, BADGE·HCl serves as a model chlorinated epoxy monomer for synthesizing and characterizing halogenated epoxy networks. The presence of a covalently bound chlorine atom (9.4 wt% Cl) allows researchers to study the effect of structural halogenation on cured resin properties, including flame retardancy, dielectric behavior, and thermal stability, without the confounding variables introduced by additive flame retardants [2].

Endocrine Disruption Toxicology Studies

Due to its structural similarity to BPA and documented endocrine-disrupting activity, BADGE·HCl is procured as a test compound for in vitro and in vivo toxicological studies. Researchers investigating the safety of epoxy-based food contact materials or developing BPA-alternative polymers use this compound to establish baseline hazard profiles and structure-activity relationships .

Application
Selection Property
Validation Focus
Food contact material migration analysis
Analytical standard (HPLC) identity
Migration quantification in food simulants
Halogenated epoxy resin synthesis intermediate
Covalently bound chlorine functionality
Cured resin property evaluation (flame retardancy)
Endocrine disruption toxicology studies
Structural BPA-analog for hazard profiling
Endocrine activity baseline assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.